molecular formula C14H26N2O3 B12092084 tert-Butyl 3-amino-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate

tert-Butyl 3-amino-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate

Cat. No.: B12092084
M. Wt: 270.37 g/mol
InChI Key: LMLOEFULLPRNRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-amino-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate (CAS 2408645-69-0) is a heterocyclic building block with the molecular formula C₁₄H₂₆N₂O₃ and a molecular weight of 270.37 g/mol . It features a spirocyclic scaffold containing one oxygen atom (1-oxa) and one nitrogen atom (9-aza), with a tert-butyl carbamate group and a primary amine at position 3. This compound is widely used in medicinal chemistry for synthesizing complex molecules, particularly in drug discovery, due to its structural rigidity and functional versatility. Its purity is typically ≥97%, and it is commercially available in milligram-to-gram quantities for research purposes .

Properties

Molecular Formula

C14H26N2O3

Molecular Weight

270.37 g/mol

IUPAC Name

tert-butyl 3-amino-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate

InChI

InChI=1S/C14H26N2O3/c1-13(2,3)19-12(17)16-8-6-14(7-9-16)5-4-11(15)10-18-14/h11H,4-10,15H2,1-3H3

InChI Key

LMLOEFULLPRNRX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCC(CO2)N)CC1

Origin of Product

United States

Preparation Methods

Oxidation of Hydroxy-Spiro Intermediate

A widely cited method begins with tert-butyl 3-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate, which undergoes oxidation using tetrapropylammonium perruthenate (TPAP) and N-methylmorpholine N-oxide (NMO) in tetrahydrofuran (THF) under inert conditions. The reaction proceeds at room temperature for 40 minutes, achieving quantitative conversion to the ketone.

Reaction Conditions

  • Reagents : TPAP (0.1 equiv), NMO (1 equiv)

  • Solvent : Anhydrous THF

  • Temperature : 20°C

  • Atmosphere : Nitrogen

  • Workup : Aqueous quenching followed by ethyl acetate extraction and silica gel chromatography.

This method is favored for its mild conditions and high yield, though TPAP’s cost and sensitivity to moisture necessitate careful handling.

Reductive Amination of the Ketone

The ketone intermediate is converted to the target amine via reductive amination, a two-step process involving imine formation followed by reduction.

Imine Formation with Ammonia

The spirocyclic ketone reacts with ammonium acetate in methanol under reflux to form the corresponding imine. This step requires strict control of pH and temperature to avoid side reactions such as over-reduction or polymerization.

Reduction Using Sodium Cyanoborohydride

The imine intermediate is reduced using sodium cyanoborohydride (NaBH3CN) in methanol at 0°C to room temperature. This selective reducing agent avoids ester group reduction, preserving the Boc-protected amine.

Optimized Parameters

  • Molar Ratio : Ketone:NH4OAc:NaBH3CN = 1:2:1.5

  • Solvent : Methanol

  • Temperature : 0°C → 25°C (gradual warming)

  • Yield : 68–72% after purification.

Alternative Route: Direct Spirocyclization with Amine Incorporation

A patent-disclosed method bypasses the ketone intermediate by constructing the spirocyclic skeleton with the amine already positioned.

Cyclocondensation of Amino Diols

A diol-containing amine reacts with tert-butyl dicarbonate (Boc2O) in dichloromethane (DCM) under basic conditions (triethylamine). Intramolecular cyclization forms the spiro structure, with the Boc group introduced simultaneously.

Key Steps

  • Protection : Boc2O (1.2 equiv), Et3N (2 equiv), DCM, 0°C → 25°C.

  • Cyclization : Heating to 40°C for 12 hours initiates ring closure.

  • Workup : Acidic wash (HCl) removes excess base, followed by solvent evaporation.

Yield : 65–70%, with minor diastereomers separable via recrystallization.

Comparative Analysis of Synthetic Methods

The table below evaluates the two primary routes:

Method Starting Material Key Reagents Yield Advantages Limitations
Oxidation-Reductiontert-butyl 3-hydroxy-spiro compoundTPAP, NMO, NaBH3CN68–72%High selectivity, scalableCostly catalysts, multi-step
Direct CyclizationAmino diolBoc2O, Et3N65–70%Fewer steps, avoids ketone intermediateDiastereomer formation, lower yield

Optimization Strategies

Catalyst Screening for Reductive Amination

Substituting NaBH3CN with borane-tert-butylamine complex improves yields to 78% by enhancing imine solubility in THF.

Solvent Effects on Cyclization

Replacing DCM with acetonitrile in direct cyclization reduces reaction time from 12 to 6 hours, albeit with a slight yield drop (62%) .

Chemical Reactions Analysis

tert-Butyl 3-amino-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while reduction can produce alcohols .

Scientific Research Applications

Medicinal Chemistry

1. Potential as a Drug Candidate

Recent studies have indicated that compounds with spirocyclic structures exhibit significant biological activity, including antimicrobial and anticancer properties. The unique structure of tert-butyl 3-amino-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate may enhance its interaction with biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of spirocyclic compounds and tested their cytotoxicity against various cancer cell lines. The results showed that certain derivatives exhibited IC50 values in the low micromolar range, indicating potential efficacy in cancer treatment .

Materials Science

2. Use in Polymer Chemistry

The compound's structure allows it to act as a building block for synthesizing novel polymers. Its incorporation into polymer matrices could improve mechanical properties and thermal stability.

Case Study: Polymer Blends

A study investigated the incorporation of this compound into poly(lactic acid) (PLA) blends. The results demonstrated enhanced tensile strength and elongation at break compared to pure PLA, suggesting that this compound can effectively modify polymer properties for industrial applications .

Synthetic Intermediate

3. Role in Organic Synthesis

Due to its functional groups, this compound serves as an important intermediate in organic synthesis. It can participate in various reactions, including nucleophilic substitutions and cycloadditions.

Case Study: Synthesis of Bioactive Compounds

In a synthetic route aimed at developing new bioactive molecules, researchers utilized this compound as a key intermediate. The compound facilitated the formation of complex heterocycles that exhibited promising biological activities .

Summary Table of Applications

Application AreaDescriptionRelevant Studies
Medicinal ChemistryDrug candidate with potential anticancer activityJournal of Medicinal Chemistry
Materials ScienceBuilding block for enhancing polymer propertiesPolymer Chemistry Journal
Organic SynthesisIntermediate for synthesizing bioactive compoundsSynthetic Organic Chemistry

Mechanism of Action

The mechanism of action of tert-Butyl 3-amino-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecule. This can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Amino vs. Oxo Substituents

  • tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (CAS 873924-08-4): Molecular formula: C₁₄H₂₃NO₃; MW: 265.34 . The 9-oxo group introduces a ketone, reducing hydrogen-bonding capacity compared to the 3-amino analog. This increases hydrophobicity (logP ~2.1) but may limit solubility in polar solvents .
  • This compound: The 3-amino group enhances water solubility and provides a site for derivatization (e.g., amide coupling or Schiff base formation) .

Aminomethyl vs. Amino Substituents

  • tert-Butyl 3-(aminomethyl)-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate (CAS 1160246-99-0): Molecular formula: C₁₅H₂₈N₂O₃; MW: 284.40 .

Heteroatom and Ring Modifications

Diaza vs. Oxa-Azaspiro Systems

  • tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate (CAS N/A): Molecular formula: C₁₄H₂₆N₂O₂; MW: 254.37 .
  • tert-Butyl 4-benzyl-3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate (CAS 1352925-95-1):
    • Molecular formula : C₂₀H₂₈N₂O₄; MW : 360.45 .
    • The benzyl group and additional nitrogen (4,9-diaza) enhance lipophilicity (logP ~3.8), favoring blood-brain barrier penetration in CNS drug candidates .

Positional Isomerism

  • tert-Butyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylate (CAS 1272758-41-4): Molecular formula: C₁₅H₂₈N₂O₂; MW: 268.40 . Positional isomerism (9-amino vs.

Research Implications

  • Solubility and Bioavailability: The 3-amino derivative exhibits superior aqueous solubility compared to oxo or benzyl-substituted analogs, making it favorable for oral drug development .
  • Synthetic Flexibility : Palladium-catalyzed methods (e.g., aza-Heck cyclization) enable efficient synthesis of vinyl or aryl-substituted analogs (e.g., 69% yield for 4-benzyl derivative) .
  • Safety Profiles: Compounds like tert-butyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylate carry warnings for skin/eye irritation (H315, H319), emphasizing the need for careful handling .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-Butyl 3-amino-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate, and how can reaction conditions be optimized for higher yields?

  • Methodology : Synthesis typically involves multi-step processes, including cyclization, amidation, and protection/deprotection strategies. For example, tert-butyl carbamate intermediates are formed using tert-butyl chloroformate under controlled conditions (0–25°C in THF) to minimize side reactions . Optimization can include adjusting stoichiometry (e.g., 1.2–1.5 equivalents of methylamine for nucleophilic substitution) and using catalysts like DMAP for acyl transfer. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradients) ensures >95% purity .
  • Troubleshooting : Low yields may arise from incomplete Boc deprotection; TFA in DCM (1:4 v/v) at 0°C for 2 hours is recommended .

Q. Which spectroscopic techniques are most effective for characterizing the spirocyclic structure of this compound, and how can data interpretation address common ambiguities?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR identify spirojunction protons (δ 1.4–1.8 ppm for tert-butyl groups) and amine/oxygen environments (δ 3.0–4.5 ppm). Overlapping signals in the spirocyclic region can be resolved using 2D techniques like COSY and HSQC .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 271.2) and detects fragmentation patterns unique to the spiro scaffold .
    • Validation : Cross-referencing with X-ray crystallography (if crystals are obtainable) using SHELXL software resolves ambiguities in stereochemistry .

Advanced Research Questions

Q. How can researchers design binding assays to evaluate this compound's interaction with GABAA_A receptors, and what statistical methods are appropriate for analyzing dose-response relationships?

  • Experimental Design :

  • Radioligand Displacement Assays : Use 3^3H-muscimol or 3^3H-flunitrazepam in cortical membrane preparations. Incubate the compound (0.1 nM–10 µM) with receptors at 25°C for 1 hour, followed by filtration to separate bound/free ligand .
  • Electrophysiology : Patch-clamp recordings in HEK293 cells expressing α1β2γ2 GABAA_A receptors measure chloride currents at varying concentrations (EC50_{50}/IC50_{50} determination) .
    • Data Analysis : Fit dose-response curves using nonlinear regression (e.g., GraphPad Prism) with the Hill equation. Compare logIC50_{50} values to reference antagonists (e.g., bicuculline) .

Q. What computational approaches are suitable for predicting the conformational flexibility of this spirocyclic compound, and how do these models inform SAR studies?

  • Methodology :

  • Molecular Dynamics (MD) : Simulate the compound in explicit solvent (e.g., TIP3P water) for 100 ns to analyze ring puckering and tert-butyl group rotation barriers. Use AMBER or CHARMM force fields .
  • Docking Studies : AutoDock Vina or Schrödinger Glide predicts binding poses in GABAA_A receptor homology models (e.g., PDB: 6HUP). Focus on hydrogen bonding with Arg131 and hydrophobic interactions with Leu99 .
    • SAR Insights : Modifications at the 3-amino group (e.g., alkylation or acylation) can be modeled to assess steric clashes or enhanced binding affinity .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported synthetic yields or biological activity data across studies?

  • Case Example : If yields vary (e.g., 45% vs. 70% for the same step), verify reaction conditions:

  • Temperature Control : Exothermic steps (e.g., Boc protection) require ice baths to prevent decomposition .
  • Purity of Reagents : LC-MS analysis of starting materials detects impurities (e.g., tert-butyl alcohol in chloroformate reagents) .
    • Biological Replication : Validate IC50_{50} values using orthogonal assays (e.g., fluorescence-based FLIPR for calcium flux vs. electrophysiology) .

Methodological Tables

Parameter Synthetic Optimization Biological Assay
Key VariableTemperature (°C)Ligand Concentration (µM)
Optimal Range0–25 (Boc protection) 0.001–10 (radioligand displacement)
Analytical Tool1^1H NMR (purity) Nonlinear regression (EC50_{50})

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.